1-Bromo-3,3-dimethylpentane
Overview
Description
1-Bromo-3,3-dimethylpentane is a chemical compound with the molecular formula C7H15Br . It is also known by its IUPAC name, this compound . The molecular weight of this compound is 179.10 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a pentane (five-carbon alkane) backbone with two methyl groups (CH3) attached to the third carbon and a bromine atom attached to the first carbon . The presence of the bromine atom makes this compound an alkyl halide .Physical and Chemical Properties Analysis
This compound has a molecular weight of 179.10 g/mol . It has no hydrogen bond donor count, no hydrogen bond acceptor count, and three rotatable bonds . The exact mass is 178.03571 g/mol .Scientific Research Applications
Synthesis and Structural Characterization
1-Bromo-3,3-dimethylpentane, similar to other bromoalkanes, is primarily used in organic synthesis and structural characterization. For example, the bromination of certain cyclohexanediones led to the creation of bromo-dimethylphenols, which were further analyzed using x-ray analysis (Niestroj, Bruhn, & Maier, 1998).
Reaction Studies
It plays a significant role in understanding the reactions of different compounds. The reaction of bromo-dimethylcyclopropene, a related compound, with methyl lithium at varying temperatures, is an example of this application, leading to the formation of different products (Baird & Hussain, 1989).
Lithiation and Pyrrole Synthesis
The compound can be used in lithiation processes, serving as a progenitor for substituted pyrrole-2-carboxaldehydes. This has significant implications in the synthesis of various organic compounds (Muchowski & Hess, 1988).
Organometallic Chemistry
In organometallic chemistry, derivatives of this compound, like α-bromocyclopropyl derivatives of tin and lead, are explored as precursors for different organometallic compounds (Seyferth & Lambert, 1975).
Stereoselective Syntheses
This compound is instrumental in stereoselective syntheses, which is crucial for creating specific molecular configurations. An example is the synthesis of trihydroxy-dimethylpentane equivalents from methyl α-mannopyranosides (Tatsuta, Koguchi, & Kase, 1988).
Vibrational and Conformational Analysis
It's also used in the vibrational and conformational analysis of organic compounds, providing insights into their molecular structures (Crowder, 1993).
Solvolysis Studies
The solvolysis (chemical decomposition in solvents) of related tertiary bromoalkanes has been extensively studied, providing valuable information on reaction mechanisms and solvent effects (Liu, Hou, & Tsao, 2009).
Phase-Transfer Catalysis
This compound is used in phase-transfer catalysis, particularly in the alkylation of phenols, demonstrating its utility in complex chemical reactions (Reinholz, Becker, Hagenbruch, Schäfer, & Schmitt, 1990).
Spectroscopic Studies
It is a subject of spectroscopic studies to understand the chemical properties and molecular structure of bromo-based compounds (Ramesh et al., 2020).
In Organic Reactions
It serves as a reagent or intermediate in various organic reactions, such as in the synthesis of vanadacyclobutanes (Seetz et al., 1984) and as a masked acetonyl bromide in protecting group strategies (Horning, Kavadias, & Muchowski, 1970).
Flash Photolysis Studies
The flash photolysis of N-bromo-3,3-dimethylglutarimide, related to this compound, has been studied to detect transient radicals, expanding the understanding of photochemical processes (Yip, Chow, & Beddard, 1981).
Kinetic Studies in Synthesis
Kinetic studies involving the compound, like in the synthesis of pyrazoles, provide insights into reaction mechanisms and rates (Wang, Brahmayya, & Hsieh, 2015).
Cycloaddition Reactions
It's also used in cycloaddition reactions, an important type of reaction in organic chemistry, for synthesizing complex molecular structures (Al Harin, Pautet, Fillion, Domard, & Fenet, 1995).
Electrochemical Reduction Studies
Electrochemical reduction studies of related dihalopropanes provide valuable data on electrochemical behavior and potential industrial applications (Pritts & Peters, 1994).
Enol Lactone Synthesis
Finally, it's used in enol lactone synthesis via Michael addition/cyclization sequences, demonstrating its versatility in organic syntheses (Itoh & Kanemasa, 2003).
Mechanism of Action
Target of Action
1-Bromo-3,3-dimethylpentane is an alkyl halide . Alkyl halides are organic compounds in which one or more hydrogen atoms in an alkane have been replaced by halogen atoms . The primary targets of alkyl halides are nucleophiles, electron-rich species that are attracted to an electrophilic carbon .
Mode of Action
The interaction of this compound with its targets can be explained by the SN1 mechanism . In this mechanism, the bromine atom leaves, forming a carbocation intermediate . This carbocation then reacts with a nucleophile, such as ethanol, to form a new compound . The geometry of the reaction is specific, with the nucleophile colliding with the electrophilic carbon from the opposite side relative to the leaving group .
Biochemical Pathways
The SN1 reaction mechanism is a fundamental process in organic chemistry .
Pharmacokinetics
As an alkyl halide, it is likely to have low solubility in water , which could impact its bioavailability.
Result of Action
The result of the action of this compound is the formation of a new compound through a nucleophilic substitution reaction . The exact molecular and cellular effects would depend on the specific nucleophile involved in the reaction.
Action Environment
Environmental factors can influence the action of this compound. For instance, the presence of a suitable nucleophile is necessary for the reaction to occur . Additionally, the reaction rate can be influenced by temperature and solvent conditions .
Properties
IUPAC Name |
1-bromo-3,3-dimethylpentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15Br/c1-4-7(2,3)5-6-8/h4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWATHHONYAKKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50578002 | |
Record name | 1-Bromo-3,3-dimethylpentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50578002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6188-50-7 | |
Record name | 1-Bromo-3,3-dimethylpentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50578002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-3,3-dimethylpentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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